(2E,4E,6Z,8E)-3-Methyl-7-(p-tolyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid (SR 11302) is a synthetic retinoid compound widely employed in scientific research as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor. AP-1, a dimeric protein complex composed of Jun and Fos protein families, plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammatory responses []. SR 11302's ability to specifically target AP-1 activity makes it a valuable tool for investigating the role of this transcription factor in both physiological and pathological conditions.
Mechanism of Action
SR 11302 exerts its biological activity by selectively inhibiting the AP-1 transcription factor. While the precise molecular mechanisms underlying this inhibition are not fully elucidated in the provided literature, it is suggested that SR 11302 might interfere with the binding of AP-1 dimers to DNA, thereby preventing the transcriptional activation of target genes. Studies have shown that SR 11302 effectively inhibits the binding of AP-1 to the promoter regions of genes associated with cell proliferation, inflammation, and fibrosis [, ].
Applications
Investigating the role of AP-1 in inflammatory responses: SR 11302 has been used to elucidate the involvement of AP-1 in inflammatory diseases. For instance, it has been shown to attenuate inflammatory responses in animal models of periodontitis, traumatic brain injury, and systemic inflammatory response syndrome [, , ].
Studying the impact of AP-1 on cell proliferation and apoptosis: Researchers have utilized SR 11302 to explore the role of AP-1 in cancer cell growth and survival. Studies have demonstrated its ability to inhibit the proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent [, ].
Examining the effects of AP-1 on fibrosis: SR 11302 has been instrumental in understanding the contribution of AP-1 to the development of fibrosis in different organs. Research has shown its ability to reduce fibrosis in models of pulmonary arterial hypertension and liver injury, highlighting its therapeutic potential in fibrotic diseases [].
Related Compounds
SR 11302 is a synthetic retinoid that acts as a potent and selective inhibitor of the activator protein-1 (AP-1) transcription factor []. AP-1 is involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation [].
Quercetin
Compound Description: Quercetin is a naturally occurring flavonoid found in various fruits, vegetables, and beverages. It exhibits antioxidant, anti-inflammatory, and anti-cancer properties. The studies explored the combined effects of quercetin and SR 11302 in addressing systemic inflammatory responses and metabolic disorders induced by Salmonella typhi lipopolysaccharide [, ].
Relevance: While structurally unrelated to SR 11302, quercetin was investigated for its synergistic potential when co-administered with SR 11302. This combination demonstrated enhanced efficacy in mitigating inflammation and metabolic disruptions compared to their individual applications [, ]. This suggests potential interplay between the pathways targeted by these compounds.
Epigallocatechin-3-gallate (EGCG)
Compound Description: EGCG is a major polyphenol found in green tea. It is known for its antioxidant, anti-inflammatory, and neuroprotective effects. The research explored EGCG as an inducer of the Keap1/Nrf2/ARE signaling pathway, which plays a role in cellular defense against oxidative stress [, , ].
Relevance: Similar to quercetin, EGCG was investigated for its synergistic effects when combined with SR 11302. The co-administration aimed to address systemic inflammatory responses and metabolic disturbances caused by Salmonella typhi lipopolysaccharide []. The rationale for this combination likely stems from the potential for EGCG to modulate oxidative stress pathways, which could be influenced by AP-1 inhibition by SR 11302.
Dimethyl fumarate
Compound Description: Dimethyl fumarate is a fumaric acid ester with immunomodulatory and neuroprotective properties. It is used in the treatment of multiple sclerosis. Research suggests that dimethyl fumarate acts as an Nrf2-ARE system inducer [, ].
Relevance: While structurally distinct from SR 11302, dimethyl fumarate's role as an Nrf2-ARE system inducer led to its investigation alongside SR 11302 in the context of traumatic brain injury []. The aim was likely to investigate potential synergistic effects arising from modulating both AP-1 and Nrf2 pathways in neurological recovery.
Ammonium pyrrolidine dithiocarbamate (PDTC)
Compound Description: PDTC is a dithiocarbamate compound that acts as an inhibitor of the transcription factor NF-κB, a key regulator of inflammation and immune responses [].
Relevance: Although structurally different from SR 11302, PDTC's role as an NF-κB inhibitor led to its investigation in parallel with SR 11032 in the context of traumatic brain injury [, , ]. The research aimed to understand the individual and combined impacts of inhibiting both NF-κB and AP-1 transcription factors on neurologic outcomes.
Tanshinone IIA
Compound Description: Tanshinone IIA is a bioactive compound isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza. It exhibits anti-inflammatory, antioxidant, and anti-tumor activities. Studies suggest that tanshinone IIA can inhibit AP-1 activity [].
Relevance: Although the specific research paper mentioning tanshinone IIA is not included in the provided set, its mention as an AP-1 inhibitor alongside SR 11302 in the context of regulating eosinophil apoptosis suggests they share a similar mechanism of action []. This implies that tanshinone IIA could serve as a potential alternative or complementary compound to SR 11302 in modulating AP-1 activity.
Gliotoxin
Compound Description: Gliotoxin is a mycotoxin produced by certain fungal species, including Aspergillus fumigatus. It exhibits immunosuppressive properties by inhibiting NF-κB activation [].
Relevance: While structurally different from SR 11302, gliotoxin's role as an NF-κB inhibitor led to its inclusion in research investigating the regulation of human eosinophil apoptosis []. The study aimed to understand the interplay between NF-κB and AP-1 pathways, with SR 11302 used to modulate AP-1 activity.
BMS-345541
Compound Description: BMS-345541 is a selective inhibitor of IκB kinase (IKK), an essential upstream kinase involved in activating the NF-κB pathway [].
Relevance: BMS-345541, as an IKK inhibitor, was used alongside SR 11302 in a study exploring the regulation of human eosinophil apoptosis []. By inhibiting IKK, BMS-345541 blocks NF-κB activation, allowing researchers to dissect the individual and combined roles of NF-κB and AP-1 (targeted by SR 11302) in this biological process.
SP600125
Compound Description: SP600125 is a selective inhibitor of c-Jun N-terminal kinase (JNK), a key upstream kinase involved in activating the AP-1 transcription factor [].
Relevance: As a JNK inhibitor, SP600125 plays a complementary role to SR 11302 in inhibiting AP-1 activity []. While SR 11302 directly targets AP-1, SP600125 acts upstream by blocking the JNK signaling pathway that leads to AP-1 activation. This combination was used to investigate the intricate regulation of human eosinophil apoptosis [].
Sodium nitrate
Compound Description: Sodium nitrate is an inorganic salt commonly used as a food preservative and fertilizer. Research has investigated its potential role in exacerbating bone damage induced by sodium fluoride [, ].
Glycochenodeoxycholic acid (GCDCA)
Compound Description: GCDCA is a hydrophobic bile acid that can accumulate in the liver during cholestatic liver diseases, leading to cell damage. Studies have investigated the role of GCDCA in inducing oxidative stress and downregulating NOS-3 expression in liver cells [].
Relevance: While not structurally related to SR 11302, GCDCA was used as an inducer of cholestatic liver injury in a study that investigated the protective effects of SR 11302 []. The research demonstrated that SR 11302 could protect liver cells from GCDCA-induced damage by inhibiting AP-1 activity and restoring NOS-3 expression [].
L-NAME (Nω-Nitro-L-arginine methyl ester)
Compound Description: L-NAME is a competitive inhibitor of nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide (NO). It is commonly used in research to investigate the physiological and pathological roles of NO [].
Relevance: L-NAME was used in a study investigating the protective effects of SR 11302 against GCDCA-induced liver injury []. By inhibiting NOS activity, L-NAME was used to confirm the involvement of NO signaling in the protective mechanism of SR 11302 [].
Spironolactone
Compound Description: Spironolactone is a potassium-sparing diuretic and aldosterone antagonist. It is used to treat various conditions, including high blood pressure, heart failure, and fluid retention [].
Relevance: While structurally unrelated to SR 11302, spironolactone was used in a study to investigate the role of aldosterone in pulmonary vascular fibrosis []. The research demonstrated that inhibiting aldosterone signaling with spironolactone attenuated hypoxia-induced fibrosis, which was also linked to SR 11302's ability to inhibit StAR-dependent aldosterone synthesis [].
Eplerenone
Compound Description: Eplerenone is a selective aldosterone antagonist used to treat high blood pressure and heart failure [].
Relevance: Similar to spironolactone, eplerenone was used in a study investigating the role of aldosterone in pulmonary vascular fibrosis []. By inhibiting the mineralocorticoid receptor, eplerenone, along with spironolactone, provided evidence for the contribution of aldosterone to hypoxia-induced fibrosis, a process that SR 11302 was also shown to influence through its effects on StAR-dependent aldosterone synthesis [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selective h5-HT1B receptor antagonist. 25-fold selectivity over h5-HT1D. Little or no affinity for a range of other receptor subtypes. SB-216641 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT1B. It binds to 5-HT1B receptors (Ki = 1 nM) and is selective for 5-HT1B over 5-HT1A, 5-HT1D, 5-HT1E, and 5-HT1F receptors in radioligand binding assays (Kis = 500, 25, >1,000, and >1,000 nM, respectively). SB-216641 (1-1,000 nM) reduces 5-HT-induced inhibition of forskolin-induced cAMP production in CHO cells expressing human 5-HT1B receptors. A selective h5-HT1B antagonist with approximately 25-fold selectivity over h5-HT1D and little or no affinity for a range of other receptor types.
Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Soluble in 1 ml water to give specified mM/ml concentration. DCPG is a selective agonist of the class III metabotropic glutamate receptor 8 (mGluR8), with an EC50 value of 31 nM for inhibiting forskolin-stimulated cAMP formation in AV12-664 cells expressing human mGluR8.1 It is selective for mGluR8 over other mGluRs (EC50s = >3.5 µM for mGluR1-7). In vitro, DCPG (1 μM) inhibits the responses of mouse retinal ganglion cells to the withdrawal of both bright and dim light stimuli by 68-69% relative to untreated cells. In vivo, DCPG (10 nmol, i.c.v.) reverses catalepsy induced by prolonged exposure to haloperidol in a rat model of Parkinson's disease. A highly potent and selective mGlu8a agonist (EC50 = 31nM, a value of 100-fold lower those for mGlu1-7). Negligible activation at nMDA and kainate receptors. Exerts an amygdala mediated angiogenic-effect and evokes neuronal activities in stress-related brain areas following systemic administration in mice in vivo. A potent anticonvulsant in mice in vivo. Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays > 100-fold selectivity over mGlu1-7 and displays little or no activity at NMDA and kainate receptors. Increases c-Fos expression in stress-related brain areas following systemic administration in mice in vivo. Also potent anticonvulsant in mice in vivo.
GNTI is a κ-opioid receptor antagonist (Ki = 0.18 nM). It is selective for κ-opioid receptors over µ- and δ-opioid receptors in radioligand binding assays (Kis = 36.9 and 70 nM, respectively). GNTI inhibits agonist-induced [35S]GTPγS binding in CHO cells expressing human κ-opioid receptors (pA2 = 10.4). In vivo, GNTI (0.3 mg/kg) induces scratching behavior in mice. Highly potent κ opioid receptor antagonist (Ki = 0.18 nM for human cloned κ receptors expressed in CHO cells). Displays 208- and 799-fold selectivity over μ and δ receptors respectively. Reduces feeding behavior in rats with a much higher potency (300-30,000-fold) and a shorter duration of action than nor-binaltorphimine.
Potent and selective P2X1 receptor antagonist (pKB = 7.43 in rat vas deferens). Up to 52-fold selective over P2Y1 receptors, and selective over ecto-nucleotidase, α1A-adrenoceptors, A1, A2B, H1 and M3 receptors.
Highly potent and selective 5-HT1B agonist (Ki = 2.0 nM compared to values of 89 (5-HT1A), 860 (5-HT1C), 49 (5-HT1D) and 1600 nM (5-HT2)). Shows many behavioural effects, reducing aggression and food intake. Additionally, enhances cocaine reinforcement. CP 94,253 is an agonist of the serotonin (5-HT) receptor subtype 5-HT1B (Ki = 2 nM in a radioligand binding assay). It is selective for 5-HT1B over 5-HT1A, 5-HT1D, 5-HT1C, and 5-HT2 receptors (Kis = 89, 49, 860, and 1,600 nM, respectively). CP 94,253 (10 and 17 mg/kg) reduces aggressive behavior in a resident-intruder test in mice, as well as decreases alcohol-induced aggression in mice with an ED50 value of 3.8 mg/kg. It decreases the time mice spend immobile in the forced swim test by 43%, indicating antidepressant-like activity, when administered at a dose of 5 mg/kg. CP 94,253 (2.5 mg/kg) also increases drinking in the Vogel punished drinking task, indicating anxiolytic-like activity, in rats. Potent, selective 5-HT1B agonist (Ki values are 89, 2, 860, 49 and 1,600 nM for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D and 5-HT2 receptors respectively). Centrally active upon systemic administration in vivo.
Subtype-selective α1A-adrenoceptor antagonist (pKi = 9.6 for human cloned α1A receptors). Displays 126- and 50-fold selectivity over human α1B and α1D receptors respectively. Active in vivo.